2,6-Diiodophenol
Overview
Description
2,6-Diiodophenol is an organoiodine compound with the molecular formula C₆H₄I₂O. It is a derivative of phenol where two iodine atoms are substituted at the 2 and 6 positions on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diiodophenol can be synthesized through the iodination of phenol. A common method involves the use of iodine and hydrogen peroxide in water, which provides a simple and selective reaction under mild conditions . The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + 2\text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_3\text{I}_2\text{OH} + 2\text{HI} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves the Suzuki-Miyaura coupling reaction, where a boronic acid and a 2,6-dihalogenphenol are coupled in the presence of a palladium catalyst . This method is preferred for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diiodophenol undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atoms can be replaced by other substituents through electrophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.
Common Reagents and Conditions:
Electrophilic Substitution: Iodine, bromine, or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Formation of various substituted phenols.
Oxidation: Formation of 2,6-diiodoquinone.
Reduction: Formation of 2,6-diiodohydroquinone.
Scientific Research Applications
2,6-Diiodophenol has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in radiopharmaceuticals due to its iodine content.
Mechanism of Action
The mechanism of action of 2,6-Diiodophenol involves its interaction with molecular targets through its phenolic and iodine groups. The phenolic group can form hydrogen bonds and participate in redox reactions, while the iodine atoms can engage in halogen bonding and electrophilic substitution reactions .
Comparison with Similar Compounds
- 2-Iodophenol
- 4-Iodophenol
- 2,4-Diiodophenol
- 2,6-Diiodo-4-nitrophenol
Comparison: 2,6-Diiodophenol is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other iodophenols, it exhibits distinct electrophilic substitution patterns and has specific applications in synthetic chemistry and industrial processes .
Properties
IUPAC Name |
2,6-diiodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGBDTCTVUUNAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28177-54-0 | |
Record name | 2,6-diiodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the insecticidal properties of 2,6-Diiodophenol?
A1: Research suggests that this compound and its derivative, 4-chloro-2,6-diiodophenol, demonstrate larvicidal activity against Aedes aegypti mosquitos. [] While less toxic than the organophosphate insecticide Temephos®, both compounds effectively controlled Aedes aegypti larvae, highlighting their potential as environmentally safer alternatives. []
Q2: How does the structure of this compound impact its interaction with biological targets?
A2: A study investigated the binding affinity of a macrocyclic bis-Pt(II) metallohost towards various iodinated aromatic compounds, including this compound. [] The metallohost exhibited exceptionally high affinity for this compound, attributed to "side-on" iodine⋅⋅⋅aromatic-plane interactions and π-π stacking. [] This specific interaction highlights how the structural features of this compound contribute to its strong binding affinity with specific targets.
Q3: What are the applications of this compound in material science?
A3: this compound serves as a precursor for synthesizing X-ray shielding materials. [, , ] By incorporating this compound into the polymer backbone, researchers created radiopaque polyurethane elastomers. [, ] These materials exhibit desirable properties like flexibility and rubbery texture, making them suitable for applications requiring X-ray shielding, such as medical imaging equipment and protective gear in nuclear facilities. [, , ]
Q4: How can this compound be synthesized?
A4: A patented process describes the efficient iodination of phenol derivatives to produce 2-iodophenol or this compound derivatives. [] The method involves reacting a phenol derivative with molecular iodine in the presence of pyridine and an oxidizing agent, such as hydrogen peroxide or iodic acid. [] This process eliminates the need for iodine recovery, making it cost-effective and yielding high-quality products. []
Q5: Are there any concerns regarding the toxicity of this compound?
A5: While this compound shows promise in various applications, evaluating its potential toxicity is crucial. One study investigated the toxicity of this compound and its derivative, 4-chloro-2,6-diiodophenol, on Aedes aegypti larvae and Artemia salina. [] While effective as larvicides, understanding their broader toxicological impact on non-target organisms and the environment is essential for responsible application. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.